Methyl(2,4,6-trimethylphenyl)phosphane
Description
Methyl(2,4,6-trimethylphenyl)phosphane is a tertiary phosphane with the chemical formula C₁₀H₁₅P (calculated molecular weight: 166.2 g/mol). The phosphorus center is bonded to a methyl group and a 2,4,6-trimethylphenyl (mesityl) group. The mesityl substituent provides significant steric bulk and electron-donating properties due to its three methyl groups, while the methyl group contributes moderate electron-donating effects. This compound is likely used in coordination chemistry as a ligand, where its steric and electronic profile influences catalytic activity. Structural characterization of such compounds typically employs crystallographic tools like SHELX and OLEX2, which are widely used for small-molecule refinement and structure solution.
Properties
CAS No. |
502966-91-8 |
|---|---|
Molecular Formula |
C10H15P |
Molecular Weight |
166.20 g/mol |
IUPAC Name |
methyl-(2,4,6-trimethylphenyl)phosphane |
InChI |
InChI=1S/C10H15P/c1-7-5-8(2)10(11-4)9(3)6-7/h5-6,11H,1-4H3 |
InChI Key |
SODPRMNFXALJKH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)PC)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl(2,4,6-trimethylphenyl)phosphane can be synthesized through several methods. One common approach involves the reaction of 2,4,6-trimethylphenylmagnesium bromide with methylphosphonous dichloride under an inert atmosphere . The reaction is typically carried out in anhydrous conditions to prevent hydrolysis of the reactive intermediates.
Industrial Production Methods
Industrial production of this compound often involves the use of large-scale reactors and continuous flow systems to ensure consistent product quality and yield. The process may include steps such as purification through distillation or recrystallization to obtain the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
Methyl(2,4,6-trimethylphenyl)phosphane undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form phosphine oxides.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phosphine group acts as a nucleophile.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and halogenated compounds for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include phosphine oxides and substituted phosphines, which can be further utilized in various chemical processes .
Scientific Research Applications
Methyl(2,4,6-trimethylphenyl)phosphane has several scientific research applications:
Mechanism of Action
The mechanism by which methyl(2,4,6-trimethylphenyl)phosphane exerts its effects involves the interaction of the phosphine group with various molecular targets. In catalysis, the compound acts as a ligand, coordinating with metal centers to facilitate chemical transformations. The pathways involved often include the formation of intermediate complexes that enhance the reactivity of the substrates .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Steric and Electronic Profiles
The table below compares Methyl(2,4,6-trimethylphenyl)phosphane with three related phosphorus-containing compounds:
Key Observations:
- The mesityl group in all compounds contributes to steric protection of the phosphorus center, but the phosphate derivative (Tri(2,4,6-trimethylphenyl) phosphate) exhibits extreme bulk due to three mesityl groups.
Electronic Effects :
- Methyl and cyclohexyl groups are electron-donating, enhancing the electron density at phosphorus in phosphanes. In contrast, the benzoyl group in (2,4,6-trimethylbenzoyl)bis(o-tolyl)phosphine oxide is electron-withdrawing, stabilizing the oxidized P=O center.
- The target compound’s electronic profile balances moderate electron donation (methyl and mesityl) with steric accessibility, making it suitable for metal coordination.
Physical and Chemical Properties
Boiling/Melting Points :
- Dicyclohexyl(2,4,6-trimethylphenyl)phosphane has a high boiling point (436.4°C) and melting point (230.3°C) due to its large molecular weight and rigid cyclohexyl groups. The target compound, with lighter substituents, is expected to exhibit lower thermal stability.
- Tri(2,4,6-trimethylphenyl) phosphate , despite its high molecular weight, may have lower melting points than phosphanes due to differences in intermolecular forces (phosphate esters vs. phosphanes).
Solubility :
- Bulky aryl groups (e.g., mesityl) reduce solubility in polar solvents. The dicyclohexyl compound’s hydrophobicity likely exceeds that of the methyl-substituted target.
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